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Introduction

7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic organic compound belonging

to the 7-deazapurine class of molecules.[1] Its core structure is analogous to purines, making it

a scaffold of significant interest in medicinal chemistry and drug development.[2][3] Derivatives

of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated a wide range of biological activities,

including roles as kinase inhibitors for cancer therapy and as antiviral agents.[4][5][6]

Accurate and unambiguous structural elucidation is the bedrock of chemical research and

development. For a molecule like 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a

comprehensive understanding of its spectroscopic properties is non-negotiable for confirming

its identity, assessing purity, and understanding its chemical behavior. This guide provides a

detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and

infrared (IR) spectroscopic data for this compound. The interpretation is grounded in

fundamental principles and supported by published data, offering a robust reference for

researchers in the field.
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The molecular structure, with a systematic numbering convention used throughout this guide, is

presented below.

[M+H]⁺
m/z = 164.0455

[M+H - CO₂]⁺
m/z = 120.0556

- CO₂ (44 Da)

Click to download full resolution via product page

Caption: Plausible fragmentation of the parent ion in MS/MS.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific

functional groups.

While a specific spectrum for 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is not published

in the search results, the expected absorption bands can be reliably predicted based on its

functional groups. [2][7][8] Table 3: Predicted IR Absorption Bands
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group Rationale

2500-3300 (very

broad)
O-H stretch Carboxylic Acid

The O-H bond of a

hydrogen-bonded

carboxylic acid dimer

gives rise to a

characteristically

broad and strong

absorption band. [7]

~3100 N-H stretch Pyrrole

The stretching

vibration of the N-H

bond in the pyrrole

ring.

~1710-1760 C=O stretch Carboxylic Acid

A strong, sharp

absorption

characteristic of the

carbonyl group. The

exact position

depends on hydrogen

bonding; dimers are

typically found around

1710 cm⁻¹. [7]

1580-1650 C=C / C=N stretch Aromatic Rings

Multiple bands

corresponding to the

stretching vibrations

within the fused

pyrimidine and pyrrole

rings.

~1200-1300 C-O stretch Carboxylic Acid

Stretching of the

carbon-oxygen single

bond in the carboxylic

acid group.
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Overall Spectroscopic Workflow
The comprehensive characterization of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
follows a logical workflow to ensure structural confirmation and purity assessment.

Synthesis & Purification

Spectroscopic Analysis

Final Confirmation

Synthesize Compound

Purify (e.g., Recrystallization)

Mass Spectrometry (HRMS)
Confirm Molecular Formula

Infrared Spectroscopy
Identify Functional Groups

NMR (¹H, ¹³C)
Elucidate C-H Framework

Structure Confirmed

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Conclusion
The spectroscopic data for 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid are well-defined

and consistent with its chemical structure. The ¹H NMR spectrum clearly resolves the protons

on the heterocyclic core, while mass spectrometry confirms the molecular weight and formula.

Although experimental ¹³C NMR and IR spectra were not found, reliable predictions based on

established principles provide a strong foundation for their interpretation. This consolidated
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guide serves as a technical resource for scientists, enabling confident identification and

utilization of this important chemical scaffold in research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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